molecular formula C9H12N6S2 B6437190 1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2549050-68-0

1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B6437190
CAS No.: 2549050-68-0
M. Wt: 268.4 g/mol
InChI Key: JLPIESKBQARAIN-UHFFFAOYSA-N
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Description

1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that features two thiadiazole rings and a piperazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the formation of the thiadiazole rings followed by their attachment to the piperazine ring. One common method involves the cyclization of appropriate thiosemicarbazides with hydrazine derivatives under acidic or basic conditions to form the thiadiazole rings. These rings are then reacted with piperazine derivatives under controlled conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole rings can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

    1,2,4-Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

    Piperazine derivatives: Compounds with the piperazine ring but different attached groups.

Uniqueness: 1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of both thiadiazole and piperazine rings in its structure. This combination allows for specific interactions with biological systems and unique chemical reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-methyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6S2/c1-7-11-9(16-12-7)15-4-2-14(3-5-15)8-6-10-17-13-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPIESKBQARAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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